![molecular formula C9H13ClN2O2 B1451138 2-(3-Methoxyphenoxy)ethanimidamide hydrochloride CAS No. 114986-37-7](/img/structure/B1451138.png)
2-(3-Methoxyphenoxy)ethanimidamide hydrochloride
Overview
Description
2-(3-Methoxyphenoxy)ethanimidamide hydrochloride, also known as 2-MEA-HCl, is an organic compound that belongs to the class of amides. It is a white or off-white powder, slightly soluble in water, and has a melting point of about 120-122°C. 2-MEA-HCl has a variety of applications in scientific research, ranging from biochemical and physiological effects to synthesis methods and lab experiments.
Scientific Research Applications
Atmospheric Reactivity and Environmental Impact of Methoxyphenols
Atmospheric Reactivity of Methoxyphenols : Methoxyphenols, emitted from lignin pyrolysis, serve as potential tracers for biomass burning, particularly wood burning. Their atmospheric reactivity has garnered academic interest, focusing on gas-phase, particle-phase, and aqueous-phase reactions, alongside secondary organic aerosol (SOA) formation. The predominant degradation pathways involve reactions with OH and NO3 radicals, significant for SOA formation potentials. The study highlights a need for further research under complex pollution conditions and assessing the ecotoxicity of degradation products (Liu, Chen, & Chen, 2022).
β-O-4 Bond Cleavage in Lignin : Research on the acidolysis of non-phenolic β-O-4-type lignin model compounds has revealed the significance of the γ-hydroxymethyl group in the cleavage mechanism. This study provides insights into the complex reactions involving methoxyphenoxy compounds, highlighting different pathways for benzyl-cation-type intermediates and the impact of various acids on the reaction mechanisms (Yokoyama, 2015).
properties
IUPAC Name |
2-(3-methoxyphenoxy)ethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-12-7-3-2-4-8(5-7)13-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRIFOYQLZAHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673816 | |
Record name | (3-Methoxyphenoxy)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114986-37-7 | |
Record name | (3-Methoxyphenoxy)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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